molecular formula C8H13NO4 B8610157 Ethyl 3-oxo-4-morpholineacetate CAS No. 934172-11-9

Ethyl 3-oxo-4-morpholineacetate

Cat. No.: B8610157
CAS No.: 934172-11-9
M. Wt: 187.19 g/mol
InChI Key: YFCJEYXVJBRIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-oxo-4-morpholineacetate is a morpholine-derived compound characterized by a morpholine ring substituted with an oxo group at position 3 and an ethyl ester moiety. Morpholine derivatives are widely utilized in pharmaceutical and agrochemical research due to their versatility as intermediates and bioactive agents. The compound’s structure combines the rigidity of the morpholine ring with the reactivity of the ester and ketone groups, making it a valuable scaffold for further functionalization.

Properties

CAS No.

934172-11-9

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl 2-(3-oxomorpholin-4-yl)acetate

InChI

InChI=1S/C8H13NO4/c1-2-13-8(11)5-9-3-4-12-6-7(9)10/h2-6H2,1H3

InChI Key

YFCJEYXVJBRIEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCOCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-oxo-4-morpholineacetate typically involves the reaction of ethyl acetate with 3-oxomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like methanol. The reaction conditions must be carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds. The use of advanced techniques such as continuous flow reactors and high-throughput screening can optimize the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxo-4-morpholineacetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-oxo-4-morpholineacetate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and synthetic differences between Ethyl 3-oxo-4-morpholineacetate and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Application/Activity Reference
This compound C₉H₁₃NO₄ 199.20 Morpholine ring, oxo, ethyl ester Likely esterification of morpholine precursors Pharmaceutical intermediate (inferred)
(R)-2-Methyl-1-(3-oxo-3-...) (EP 4,374,877 A2) C₂₃H₁₈F₆N₄O₃ 500.40 Trifluoromethyl, pyridinyl, amide Multi-step synthesis (patented) Antiviral/anticancer (patented)
Ethyl (3-fluoro-4-methylphenyl)aminoacetate C₁₁H₁₂FNO₃ 237.22 Fluoro, methylphenyl, oxoacetate Amidation/esterification Pharmaceutical intermediate
Ethyl (3-oxopropylthio)acetate (Letosteine) C₉H₁₄O₃S 202.27 Propylthio, oxo Thioesterification Mucolytic agent
Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate C₈H₉N₃O₄S 243.24 Thiazole, formylamino Condensation reactions Antimicrobial (inferred)

Key Observations

Morpholine vs. The trifluoromethyl-substituted pyridinyl compound () exhibits higher molecular weight (500.40 vs. 199.20) and lipophilicity, likely improving target binding but reducing aqueous solubility .

Functional Group Impact: The ethyl ester in this compound allows for hydrolytic activation, a feature shared with Letosteine (), which is designed for controlled drug release .

Synthetic Complexity :

  • This compound’s synthesis is inferred to involve straightforward esterification, whereas patented compounds (e.g., ) require multi-step processes with specialized reagents like HATU and LiOH () .
  • Thiazole derivatives () necessitate condensation reactions, which may introduce regioselectivity challenges absent in morpholine-based syntheses .

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